![molecular formula C16H10BrN3O B2745501 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile CAS No. 476211-07-1](/img/no-structure.png)

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

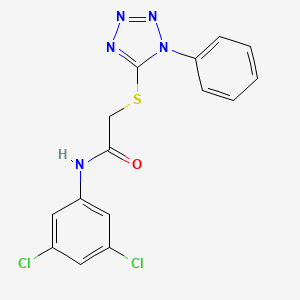

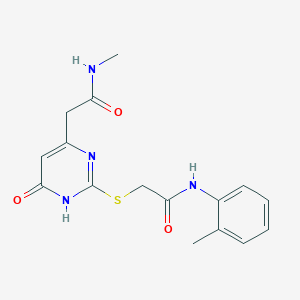

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile is a chemical compound that has been widely used in scientific research. This compound belongs to the class of organic compounds known as benzoimidazoles, which have been extensively studied due to their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

The compound 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile has been explored in various synthesis processes and the formation of derivatives. For example, it has been used in the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives, incorporating a thieno[2,3-b]thiophene moiety, highlighting its utility in constructing complex organic molecules with potential applications in materials science and pharmaceutical research (Mabkhot, Y., Kheder, Nabila Abd Elshafy, & Al-Majid, A., 2010).

N-Heterocyclic Carbene Chemistry

The chemistry of N-heterocyclic carbenes (NHCs) has been significantly enriched by the study of compounds like 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile. Research has demonstrated the formation of NHCs by tautomerization of mesomeric betaines, leading to the discovery of new heterocyclic ring systems and exploration of their catalytic applications, such as in the formation of cyclic boron adducts and palladium complexes (Liu, Ming, Nieger, M., Hübner, E., & Schmidt, A., 2016).

Catalysis

The compound has also shown promise in catalysis research, particularly in metal-promoted addition reactions. Studies have detailed its role in catalyzing the addition of arylboronic acids to enones, highlighting the potential of incorporating NHC ligands with alcohol functions in organometallic catalysis to achieve efficient reaction conditions (Peñafiel, I., Pastor, Isidro M., Yus, M., Esteruelas, Miguel A., & Oliván, M., 2012).

Sensing Applications

Furthermore, this compound's derivatives have been explored for their sensing properties, particularly in the detection of metal ions. Studies have synthesized and characterized imidazole derivatives for their potential as chemosensors, demonstrating the ability to selectively detect ions such as aluminum in environmental and biological samples, offering insights into the development of new diagnostic tools and environmental monitoring technologies (Shree, G. J., Sivaraman, G., Siva, A., & Chellappa, D., 2019).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile' involves the reaction of 2-aminobenzimidazole with 3-bromobenzaldehyde to form 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-bromobenzaldehyde, which is then reacted with ethyl cyanoacetate to form the final product.", "Starting Materials": [ "2-aminobenzimidazole", "3-bromobenzaldehyde", "ethyl cyanoacetate" ], "Reaction": [ "Step 1: 2-aminobenzimidazole is reacted with 3-bromobenzaldehyde in the presence of a suitable solvent and catalyst to form 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-bromobenzaldehyde.", "Step 2: To a solution of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-bromobenzaldehyde in a suitable solvent, ethyl cyanoacetate is added and the mixture is heated under reflux for a suitable period of time to form the final product, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile." ] } | |

CAS-Nummer |

476211-07-1 |

Produktname |

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile |

Molekularformel |

C16H10BrN3O |

Molekulargewicht |

340.18 |

IUPAC-Name |

(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)-3-hydroxyprop-2-enenitrile |

InChI |

InChI=1S/C16H10BrN3O/c17-11-5-3-4-10(8-11)15(21)12(9-18)16-19-13-6-1-2-7-14(13)20-16/h1-8,21H,(H,19,20)/b15-12- |

InChI-Schlüssel |

CORBFYLQGOXTAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC=C3)Br)O)C#N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2745420.png)

![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)